benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core structure. The compound features a 4-methoxyphenyl substituent at position 6, a methyl group at position 8, and a benzyl ester at position 6. Its synthesis likely involves cyclization strategies similar to those reported for related pyrimido-thiazines, such as KOH-mediated condensation or microwave-assisted reactions .
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-6-4-3-5-7-16)21(17-8-10-18(28-2)11-9-17)25-19(26)12-13-30-23(25)24-15/h3-11,21H,12-14H2,1-2H3 |
InChI Key |
YUVDJWMYFKVZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives with pyrimidine and thiazine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The substituent at the 6-position phenyl ring significantly influences physicochemical and reactivity profiles:
- 4-Methoxyphenyl (Target): The methoxy group donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution. This group enhances solubility in polar solvents compared to chloro or nitro analogs .
- 4-Chlorophenyl: Chlorine’s inductive electron-withdrawing effect increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing aqueous solubility .
- 3-Nitrophenyl: The nitro group’s strong electron-withdrawing nature directs reactivity toward nucleophilic aromatic substitution, enabling further functionalization .
Functional Group Variations at Position 8
The substituent at position 8 modulates reactivity and synthetic pathways:
| Compound Name | Position 8 Group | Key Reactivity | Reference |
|---|---|---|---|
| Target Compound | Methyl | Stable, inert under mild conditions | |
| 8-(Methylthio) Analog | Methylthio | Acts as a leaving group for nucleophiles |
- Methyl Group (Target): Imparts steric bulk and stability, limiting unwanted side reactions during synthesis .
- Methylthio Group: Serves as a versatile leaving group, enabling substitution with amines, phenols, or active methylene compounds .
Ester Group Modifications at Position 7
The ester group influences solubility and metabolic stability:
- Benzyl Ester (Target): Provides steric protection against esterase-mediated hydrolysis, extending plasma half-life .
- Ethyl Ester: Offers improved aqueous solubility, beneficial for in vitro assays .
Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
